molecular formula C13H14F3N3 B1371000 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1152815-26-3

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1371000
CAS No.: 1152815-26-3
M. Wt: 269.27 g/mol
InChI Key: HVVADCGPMJHVHO-UHFFFAOYSA-N
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Description

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Its structure integrates two high-value pharmacophores: a 3,5-dimethylpyrazole ring and a benzylamine group attached to a trifluoromethyl-substituted phenyl system. The 3,5-dimethylpyrazole core is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of therapeutic activities, including anti-inflammatory, antidepressant, and antidiabetic effects . This moiety provides a versatile platform for further chemical modification and interaction with biological targets. The strategic incorporation of the trifluoromethyl (CF3) group significantly enhances the molecule's potential as a drug candidate . The CF3 group is a cornerstone of modern medicinal chemistry due to its ability to improve key properties of a molecule, such as its metabolic stability, lipophilicity, and membrane permeability. These enhancements often lead to greater in vivo efficacy and improved pharmacokinetic profiles . Furthermore, the benzylamine functional group serves as a critical handle for synthetic elaboration. It can be readily functionalized to create amides, sulfonamides, or imines, or used to construct more complex molecular architectures, making it invaluable for structure-activity relationship (SAR) studies. Given its multifunctional design, this compound is primarily of interest for synthesizing novel bioactive molecules and is particularly useful in the exploration of new enzyme inhibitors and receptor modulators. Researchers will find it an essential intermediate for constructing targeted libraries of compounds for high-throughput screening in various drug discovery programs. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3/c1-8-5-9(2)19(18-8)11-4-3-10(7-17)12(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVADCGPMJHVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)CN)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Pyrazole Aldehyde Intermediate

One robust approach involves synthesizing a pyrazole aldehyde intermediate followed by reductive amination with amines to yield the target methanamine derivative.

  • Step 1: Pyrazole Aldehyde Synthesis

    The pyrazole aldehyde is synthesized by reacting 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid in anhydrous ethanol under reflux conditions for 8 hours. This forms a hydrazone intermediate which, upon treatment with Vilsmeier-Haack reagent, yields the pyrazole aldehyde intermediate.

  • Step 2: Reductive Amination

    The aldehyde intermediate undergoes reductive amination with appropriate amines (e.g., methylamine or substituted amines) in the presence of reducing agents to produce the methanamine-substituted pyrazole derivatives.

  • Yields and Purity

    This method is reported to be highly efficient and robust, producing target compounds in good yields (typically above 70%) with high purity, unaffected by different substituents on the amine moiety.

Step Reagents/Conditions Yield (%) Notes
1 3,5-bis(trifluoromethyl)acetophenone + 4-hydrazinobenzoic acid, EtOH, reflux 8 h - Formation of pyrazole aldehyde
2 Pyrazole aldehyde + amine, reductive amination 70-85 High yield, scalable, robust

Direct Preparation via Pyrazole Formation from Primary Amines and Diketones

Another method involves direct synthesis of N-substituted pyrazoles from primary amines and 1,3-diketones using hydroxylamine derivatives under mild heating.

  • Procedure

    Primary amines react with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours. The crude product is purified by column chromatography to isolate the N-substituted pyrazole.

  • Advantages

    This method allows direct formation of the pyrazole ring with the desired N-substitution, avoiding multi-step intermediate isolation.

  • Yields

    Reported yields range from 36% to 45% depending on the amine used.

Compound Example Amine Used Yield (%) Reaction Conditions
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 2,4,4-trimethylpentan-2-amine 38 85 °C, 1.5 h, DMF
3,5-Dimethyl-1-(tert-pentyl)-1H-pyrazole tert-pentyl amine 36 85 °C, 1.5 h, DMF

Synthesis via N-Methyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine Intermediates

This approach uses commercially available or synthesized N-methyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine derivatives as starting materials, which are then reacted with substituted sulfonyl chlorides or other electrophiles to yield the target compounds.

  • Typical Reaction

    Reaction of N-methyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine with sulfonyl chlorides in methylene chloride with a base like trimethylamine at room temperature for 12 hours.

  • Workup

    The reaction mixture is washed with aqueous sodium bicarbonate, acid, and brine; organic layer dried and solvent removed; purified by chromatography.

  • Yields

    Moderate yields (~29-38%) are reported for similar compounds.

Compound Starting Material Electrophile Yield (%) Conditions
C1 N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine 2-fluorobenzenesulfonyl chloride 38 CH2Cl2, RT, 12 h
C26, C27 N-methyl-1-(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Similar sulfonyl chlorides 29 Similar conditions

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Reductive amination of pyrazole aldehyde Multi-step; aldehyde intermediate; reductive amination High yield, robust, scalable Requires preparation of aldehyde intermediate
Direct pyrazole formation from primary amines One-pot reaction with diketones and hydroxylamine derivatives Direct synthesis, fewer steps Moderate yields; purification needed
Reaction of N-methyl-pyrazolylmethanamine with sulfonyl chlorides Use of commercially available intermediates Straightforward, moderate yields Limited to sulfonylation-type substitutions

Research Findings and Notes

  • The reductive amination route is favored for producing high-purity compounds with various substitutions tolerated on the amine portion without significant yield loss.

  • Direct synthesis methods from primary amines and diketones provide a convenient route to N-substituted pyrazoles but may require optimization to improve yields.

  • Use of commercially available N-methyl-pyrazolylmethanamine derivatives simplifies synthesis but may limit structural diversity and often yields are moderate.

  • Analytical characterization including $$^{1}H$$-NMR, HRMS-ESI, and melting point determination are standard to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine. Pyrazole compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study reported that pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating their potency .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Drug Design and Discovery

The unique structural features of this compound make it a valuable scaffold for drug discovery. Researchers have utilized this compound to develop novel drug candidates targeting various biological pathways. Its ability to modulate enzyme activity and receptor interactions has been explored in the context of designing selective inhibitors for therapeutic purposes .

Fluorescent Probes

The incorporation of pyrazole moieties into fluorescent probes has been studied for their application in bioimaging and cellular tracking. The compound's photophysical properties allow it to serve as a marker for lipid droplets in live cells, providing insights into cellular metabolism and disease mechanisms . The versatility of pyrazole derivatives in optical applications underscores their importance in advancing biomedical research.

Case Studies

Study Application Findings
Puthiyapurayil et al., 2022AnticancerDemonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 15.54 µM .
Ferrocenyl Pyrazole StudyAntitumorEvaluated various pyrazolo compounds for inhibition of lung cancer cell lines, showing promising results .
Optical ApplicationsBioimagingDeveloped pyrazolo[1,5-a]pyrimidines as fluorescent markers for cellular imaging .

Mechanism of Action

The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name (CAS No.) Substituents on Phenyl Ring Functional Groups Key Properties/Applications
Target Compound (Ref: 10-F665705) 4-(3,5-dimethylpyrazolyl), 2-CF₃ -CH₂NH₂ (primary amine) High lipophilicity; H-bond donor
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (918865-16-4) 2-(3,5-dimethylpyrazolyl) -CH₂NH₂ (primary amine) Simpler structure; lacks -CF₃, reducing electron-withdrawing effects
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine (16983-71-4) 2-(3,5-dimethylpyrazolyl), 5-OCH₃ -CH₂NH₂ (primary amine) Methoxy group enhances electron density; potential solubility differences
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (1006334-26-4) 5-phenyl, 3-CF₃ (pyrazole core) -CH₂CH₂CN (nitrile) Nitrile group increases polarity; distinct reactivity profile

Key Observations:

Trifluoromethyl (-CF₃) Influence: The target compound’s -CF₃ group at position 2 on the phenyl ring introduces strong electron-withdrawing effects, which may enhance metabolic stability and intermolecular interactions (e.g., hydrophobic binding in biological targets) compared to analogs lacking this group .

Primary Amine (-CH₂NH₂) Functionality: The methanamine group in the target compound enables hydrogen bonding, a critical feature for molecular recognition in supramolecular chemistry or protein-ligand interactions . Replacing -CH₂NH₂ with a nitrile (-CN) in CAS 1006334-26-4 eliminates H-bond donor capacity but increases polarity, which may influence solubility and pharmacokinetic profiles .

Patent literature () highlights the prevalence of trifluoromethylated pyrazoles in agrochemicals, underscoring the target compound’s relevance in pesticidal or herbicidal applications despite its discontinued status .

Biological Activity

The compound [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine, a pyrazole derivative, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C12H13F3N4
  • Molecular Weight : 286.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or the cyclization of diazo compounds. Recent studies have highlighted various synthetic routes that enhance yield and purity while allowing for the introduction of substituents that modulate biological activity .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In one study, a related compound demonstrated an IC50 value of 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating a high selectivity index compared to traditional NSAIDs like diclofenac .

Analgesic Effects

In animal models, compounds containing the pyrazole moiety have exhibited analgesic effects comparable to established analgesics. For example:

  • Carrageenan-induced Paw Edema Model : The compound significantly reduced inflammation and pain in rodent models, with efficacy measured through paw swelling reduction .

Structure-Activity Relationships (SAR)

The presence of trifluoromethyl and dimethyl groups on the pyrazole ring has been linked to enhanced potency and selectivity for COX enzymes. The following table summarizes key findings from SAR studies:

Compound StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Base Compound15.000.10150
+CF3 Substituent5.400.01540
+Dimethyl Substituent8.000.05160

Study 1: Efficacy in Inflammatory Models

A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory efficacy of various pyrazole derivatives in carrageenan-induced paw edema models. The results indicated that derivatives with trifluoromethyl substitutions exhibited superior anti-inflammatory effects compared to their non-fluorinated counterparts .

Study 2: Safety Profile Assessment

Histopathological examinations in rodents treated with this compound revealed minimal degenerative changes in vital organs, suggesting a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine, and how can regioselectivity be controlled during pyrazole ring formation?

Methodological Answer: The synthesis typically involves a multi-step sequence:

Intermediate Preparation : Start with 2-(trifluoromethyl)-4-chlorophenylmethanamine. React with 3,5-dimethyl-1H-pyrazole under nucleophilic aromatic substitution (SNAr) conditions (e.g., K₂CO₃ in DMF at 80–100°C) to install the pyrazole moiety.

Regioselectivity Control : The 3,5-dimethylpyrazole’s steric and electronic profile favors substitution at the para position of the trifluoromethylphenyl group. Use anhydrous conditions and catalytic Cu(I) to enhance selectivity .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the compound’s structure and confirm regiochemistry?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The trifluoromethyl group (CF₃) causes deshielding of adjacent protons (δ ~7.2–7.8 ppm).
    • Pyrazole C-4 proton appears as a singlet (δ ~6.1 ppm) due to symmetry from 3,5-dimethyl groups .
  • FT-IR : CF₃ stretching at ~1120 cm⁻¹; NH₂ bending (methanamine) at ~1600 cm⁻¹.
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 298.13 (calculated for C₁₃H₁₄F₃N₃).

Q. Key NMR Peaks :

Group¹H δ (ppm)¹³C δ (ppm)
CF₃120–125 (q, J = 285 Hz)
Pyrazole CH6.1 (s)105–110
NH₂1.8 (br)

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and potential biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The pyrazole N-1 and methanamine NH₂ are reactive toward electrophiles (e.g., aldehydes in Schiff base formation).
    • Optimize geometry at B3LYP/6-311+G(d,p) level to predict bond angles/distances .
  • Molecular Docking :
    • Target enzymes (e.g., cyclooxygenase-2) using PyRx/AutoDock Vina. The trifluoromethyl group enhances hydrophobic binding in active sites .

Q. Docking Results (Example) :

Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-2-8.2H-bond: Pyrazole N–Tyr355; Hydrophobic: CF₃–Val349

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays (e.g., against S. aureus) and parallel cytotoxicity tests (e.g., MTT on HEK293 cells).
    • A narrow therapeutic index (e.g., MIC = 8 µg/mL, IC₅₀ = 20 µg/mL) suggests selective antimicrobial activity .
  • Mechanistic Studies : Use ROS (reactive oxygen species) probes to distinguish between membrane disruption (ROS-independent) and metabolic inhibition (ROS-dependent).

Q. Example Data :

AssayResultImplication
MIC (S. aureus)8 µg/mLAntimicrobial
IC₅₀ (HEK293)20 µg/mLLow cytotoxicity

Q. How can reaction conditions (solvent, catalyst) be optimized to improve yield and reduce byproducts in large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO). DMF increases SNAr rate but may hydrolyze intermediates; DMSO offers higher thermal stability.
  • Catalyst Optimization : Test Cu(I)/Cu(II) salts (e.g., CuI vs. CuBr). CuI reduces side reactions (e.g., dehalogenation) .
  • Process Analytics : Use in-situ FT-IR to monitor reaction progress and minimize over-reaction.

Q. Optimized Conditions :

ParameterOptimal Value
SolventDMF
CatalystCuI (5 mol%)
Temperature85°C
Yield78%

Q. What methodologies validate the compound’s stability under physiological conditions (pH, temperature) for preclinical studies?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in HCl (0.1 M, pH 2) or NaOH (0.1 M, pH 12) at 37°C for 24h. Analyze by HPLC for degradation products (e.g., hydrolysis of the pyrazole ring).
    • Oxidative Stress : Treat with H₂O₂ (3% w/v) to assess methanamine oxidation .

Q. Stability Data :

ConditionDegradation (%)Major Degradant
pH 215Pyrazole ring-opened acid
pH 1230Demethylated pyrazole

Q. How does the trifluoromethyl group influence the compound’s electronic properties and pharmacokinetic profile?

Methodological Answer:

  • Electronic Effects :
    • CF₃ is a strong electron-withdrawing group, reducing electron density on the phenyl ring (Hammett σₚ = 0.54). This enhances stability toward metabolic oxidation .
  • PK Studies :
    • LogP (octanol/water): ~2.5 (measured via shake-flask), indicating moderate lipophilicity.
    • Plasma Protein Binding: >90% (ultrafiltration assay), driven by CF₃’s hydrophobicity.

Q. Pharmacokinetic Parameters :

ParameterValue
t₁/₂ (rat)4.2 h
Cₘₐₓ (oral)1.8 µg/mL

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine

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